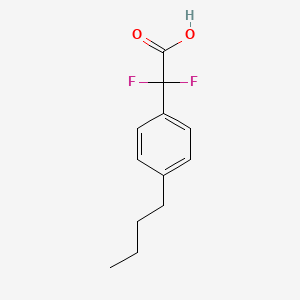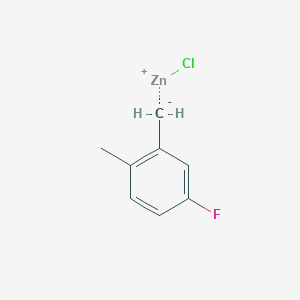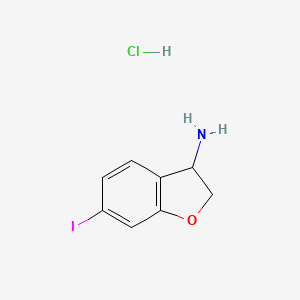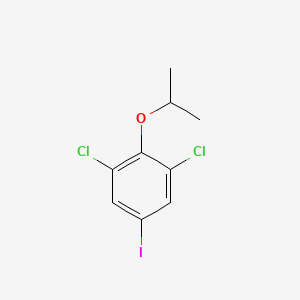
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline is an organic fluorinated compound with the molecular formula C9H10F4NO It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and the hydrogen atoms in the ethoxy group are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with methylating agents. One common method is the methylation of 3-(1,1,2,2-tetrafluoroethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: A precursor in the synthesis of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a methyl group and a tetrafluoroethoxy group, which impart distinct chemical and physical properties.
Properties
CAS No. |
1233518-27-8 |
|---|---|
Molecular Formula |
C9H9F4NO |
Molecular Weight |
223.17 g/mol |
IUPAC Name |
N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline |
InChI |
InChI=1S/C9H9F4NO/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8,14H,1H3 |
InChI Key |
YCDGXANGGAGYPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)

![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)


